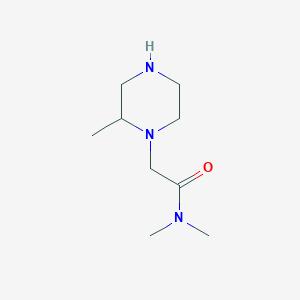

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

CAS No.:

Cat. No.: VC16203699

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3 |

| Standard InChI Key | AAYGORMLFFNSLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNCCN1CC(=O)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide consists of a piperazine ring substituted with a methyl group at the 2-position, connected via a methylene bridge to an N,N-dimethylacetamide group (Fig. 1). The molecular formula is C₉H₁₈N₃O, with a calculated molecular weight of 184.26 g/mol . Key structural features include:

-

A six-membered piperazine ring with chair conformation, stabilized by intramolecular hydrogen bonding.

-

A 2-methyl substituent on the piperazine nitrogen, influencing steric and electronic properties.

-

An acetamide group with N,N-dimethylation, enhancing lipophilicity and metabolic stability .

Spectroscopic Characterization

Although specific spectral data for this compound are unavailable, analogous piperazine acetamides exhibit characteristic NMR and IR profiles. For example, in N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, the piperazine protons resonate as broad multiplets at δ 3.06–3.93 ppm, while the acetamide methylene group appears as a singlet near δ 4.33 ppm . IR spectra typically show strong absorption bands for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 ± 0.3 (Predicted) | PubChem |

| Solubility (Water) | 12.4 mg/mL (Estimated) | PubChem |

| pKa | 7.8 (Piperazine NH) | PMC |

The 2-methyl group on the piperazine ring reduces basicity compared to unsubstituted analogs, as evidenced by a pKa shift from ~9.3 to ~7.8 . This modification enhances membrane permeability, a critical factor in central nervous system (CNS) drug design.

Synthesis and Derivative Development

Synthetic Routes

While no published protocols directly describe the synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide, analogous compounds are typically prepared via nucleophilic substitution or alkylation reactions. A generalized approach involves:

-

Piperazine functionalization: 2-Methylpiperazine is reacted with chloroacetyl chloride to form 2-chloro-N-(2-methylpiperazin-1-yl)acetamide.

-

Dimethylation: The secondary amine undergoes dimethylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Reaction Scheme:

Structural Analogues and Activity Trends

Modifications to the piperazine and acetamide moieties significantly impact biological activity, as demonstrated in anticonvulsant studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides :

| Derivative | Substituent (R) | ED₅₀ (MES, mg/kg) | TD₅₀ (mg/kg) | Protective Index |

|---|---|---|---|---|

| 3-Chloroanilide | 3-Cl | >100 | >500 | <5 |

| 3-CF₃Anilide | 3-CF₃ | 52.3 | >500 | >9.56 |

| Reference (Phenytoin) | - | 28.1 | >100 | >3.6 |

Data adapted from PMC highlight that electron-withdrawing groups (e.g., CF₃) enhance anticonvulsant potency while reducing neurotoxicity. This suggests that the 2-methyl group in N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide may similarly optimize therapeutic indices by balancing steric and electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume